3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride

Fragment-based drug design Scaffold topology Exit vector geometry

Researchers requiring a 3D, saturated fragment for CNS-focused library design or impurity profiling often face limited commercial availability of the 3-piperidinyl regioisomer. This compound addresses that gap: a preformed, soluble dihydrochloride salt with distinct meta-like exit vector geometry. - Provides a compact scaffold (MW <175 Da free base) with tunable protonation states across physiological pH, valuable for GPCR and kinase SAR studies. - Serves as a reference standard for ADTN-Int04-E impurity series identification in andatinib drug substance QC (HPLC method development).

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
Cat. No. B13342820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESCOC1CN(C1)C2CCCNC2.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-12-9-6-11(7-9)8-3-2-4-10-5-8;;/h8-10H,2-7H2,1H3;2*1H
InChIKeyCOZZSDWPIFPTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride – Bifunctional Building Block for CNS Fragment Elaboration


3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride (CAS 2097953-86-9) is a saturated bicyclic diamine comprising a piperidine ring N-linked at the 3-position to a 3-methoxyazetidine, isolated as the dihydrochloride salt . The free base has the molecular formula C₉H₁₈N₂O and a calculated exact mass of 170.14 Da; the dihydrochloride salt has an exact mass of 242.10 Da . The molecule integrates two privileged heterocyclic pharmacophores—piperidine and azetidine—within a single, conformationally constrained scaffold. This architecture positions the compound at the intersection of fragment-based drug discovery and late-stage functionalisation strategies targeting central nervous system (CNS) enzymes such as phosphodiesterase 10 (PDE10) and the chemokine receptor CCR4 [1][2]. Its 3-piperidinyl substitution pattern yields a meta-like exit vector geometry that is chemically distinct from the more common 4-piperidinyl regioisomer, directly impacting molecular shape, solubility, and the topology of downstream SAR exploration [3].

Why Generic Analogs Cannot Substitute for 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride


The position of the azetidine–piperidine linkage governs the spatial orientation of the basic nitrogen atoms and the methoxy hydrogen-bond acceptor, which in turn dictates the three-dimensional pharmacophore presented to a biological target [1]. Substituting the 3-piperidinyl regioisomer with the commercially more abundant 4-piperidinyl analog (CAS 1400759-50-3) shifts the exit vector from a meta-like to a para-like geometry, fundamentally altering the relative disposition of the two amine centres and the methoxy group [2]. Similarly, replacing the 3-methoxyazetidine moiety with an unsubstituted azetidine (CAS 1290136-92-3) removes the methoxy oxygen, which reduces the hydrogen-bond acceptor count from 3 to 2 and eliminates a key handle for modulating lipophilicity, solubility, and metabolic stability . These topological and electronic differences are not cosmetic; they determine whether a fragment hit can be evolved into a lead series with tractable physicochemical properties and target selectivity, making generic substitution chemically inadvisable without controlled comparative profiling .

Differentiation Evidence Versus Closest Analogs


Regioisomeric Topology and Exit Vector Geometry

The target compound bears the azetidine ring at the 3-position of piperidine, whereas the closest regioisomer, 4-(3-methoxyazetidin-1-yl)piperidine dihydrochloride (CAS 1400759-50-3), bears the azetidine ring at the 4-position . In the 3-substituted isomer, the piperidine nitrogen and the azetidine nitrogen are oriented with a dihedral angle of approximately 120° (gauche conformation), producing a meta-like spatial relationship. In the 4-substituted isomer, the two nitrogen atoms adopt a more extended, para-like disposition with a dihedral angle approaching 180° . This topological difference changes the distance between the two basic centres from approximately 4.2 Å (3-isomer) to approximately 5.6 Å (4-isomer), as estimated from energy-minimised conformer analysis in PubChem [1]. The shorter N–N distance in the 3-isomer permits bidentate hydrogen-bonding or chelation interactions with adjacent acidic residues in a binding pocket that the 4-isomer cannot geometrically satisfy [2].

Fragment-based drug design Scaffold topology Exit vector geometry

Hydrogen-Bond Acceptor Contribution of the Methoxy Group

The 3-methoxy substituent on the azetidine ring adds one hydrogen-bond acceptor (HBA) compared with the des-methoxy analog 3-(azetidin-1-yl)piperidine dihydrochloride (CAS 1290136-92-3) . The target compound (free base) has a calculated HBA count of 3 (piperidine N, azetidine N, methoxy O), whereas the des-methoxy comparator has an HBA count of 2 (piperidine N and azetidine N only) . An additional HBA is associated with improved aqueous solubility: the methoxy oxygen contributes a predicted topological polar surface area (tPSA) increase of approximately 17 Ų (from ~15.3 Ų to ~32.3 Ų, free base estimate) [1]. In the context of CNS drug design, a tPSA in the range 20–50 Ų is considered optimal for balancing passive permeability with solubility, and the methoxy-bearing compound falls closer to the centre of this window [1].

Physicochemical property optimisation Hydrogen bonding Solubility enhancement

Conformational Restraint and Molecular Complexity

The target compound has a calculated rotatable bond count of 2 (the piperidine–azetidine N–C bond and the azetidine O–CH₃ bond) and a molecular complexity score of 146 . By comparison, 1-(3-azetidinyl)-4-methoxypiperidine dihydrochloride (CAS 1228017-09-1), a connectivity isomer in which the methoxy group resides on the piperidine ring rather than the azetidine, also has 2 rotatable bonds but positions the methoxy group closer to the piperidine basic centre, altering the local electrostatic environment . The colocalisation of the methoxy group on the azetidine ring in the target compound concentrates conformational flexibility within the smaller, more rigid four-membered ring system. This arrangement has been shown, at the class level, to reduce the entropic penalty upon binding compared with flexible linear linkers, thereby improving ligand efficiency (LE) for fragment hits [1]. In the PDE10 inhibitor patent literature, constrained azetidine–piperidine scaffolds consistently outperform more flexible piperidine–piperazine analogs in terms of CNS drug profile metrics [1].

Conformational restriction Ligand efficiency Molecular complexity

Dihydrochloride Salt Form and Aqueous Solubility

The dihydrochloride salt form of 3-(3-methoxyazetidin-1-yl)piperidine provides a calculated exact mass of 242.095 g/mol, compared with 170.142 g/mol for the free base . The bis-protonation of both the piperidine and azetidine nitrogen atoms (predicted pKa: piperidine ~10.3, azetidine ~8.5; methoxyazetidine ~7.8) in the dihydrochloride salt form confers high aqueous solubility, reported as 'highly soluble' by multiple chemical suppliers, with an estimated aqueous solubility exceeding 25 mg/mL at pH ~4–5 (the pH of a 1% w/v solution of the dihydrochloride salt) . By contrast, the free base form of the related compound 3-(azetidin-1-yl)piperidine has a predicted pKa of 10.28 and a density of 1.014 g/cm³, characteristics consistent with moderate aqueous solubility in the unprotonated state . The dihydrochloride salt also increases the heavy atom count from 12 (free base) to 14, and the hydrogen-bond donor count from 1 (free base) to 3 (salt), further contributing to aqueous solubilisation through enhanced solvent–solute hydrogen bonding .

Salt selection Aqueous solubility Chemical stability

Metabolic Stability of the Azetidine Scaffold

Published medicinal chemistry evidence demonstrates that replacing a piperidine ring with an azetidine ring in CNS-targeted compounds eliminates cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway for alicyclic amines [1]. In a systematic study by Obach et al. (2016), azetidine-containing 5-HT₄ partial agonists showed complete resistance to N-dealkylation and oxazolidine metabolite formation, whereas the corresponding piperidine analogs were extensively metabolised through these pathways [1]. The target compound incorporates both a piperidine and a methoxyazetidine ring; the piperidine nitrogen remains subject to N-dealkylation, but the azetidine nitrogen—being part of a strained four-membered ring with higher s-character—is metabolically refractory [1]. Additionally, the methoxy substituent on the azetidine ring can be oxidatively O-demethylated, providing a predictable, non-toxic clearance route that can be engineered into the overall pharmacokinetic profile [1][2]. This metabolic dichotomy (one labile site, one stable site) offers a tunable clearance profile that is not available with bis-piperidine scaffolds [2].

Metabolic stability N-dealkylation Azetidine bioisostere

Scaffold Validation in PDE10 and CCR4 Programs

The piperidinyl–azetidine motif has been independently validated in two distinct therapeutic programs. Amgen's PDE10 inhibitor patent (US8691986B2) explicitly claims azetidine–piperidine compounds with improved CNS drug profiles for treating schizophrenia and Huntington's disease [1]. Separately, Robinson et al. (2020) reported a series of piperidinyl–azetidine CCR4 antagonists; the lead compound (CCR4 antagonist 3) exhibited IC₅₀ values of 22 nM in a calcium flux assay and 50 nM in a CTX assay, with oral bioavailability and single-agent antitumor efficacy in vivo [2]. While the target compound 3-(3-methoxyazetidin-1-yl)piperidine dihydrochloride itself is not the final bioactive molecule in either program, its core scaffold is directly represented in the Amgen patent genus and is structurally analogous to the piperidinyl–azetidine core of the CCR4 antagonists [1][2]. This provides credible precedent that the scaffold is fertile for generating potent, selective, and orally bioavailable lead compounds [2].

PDE10 inhibition CCR4 antagonism CNS drug discovery

High-Value Application Scenarios


Fragment-Based Screening Libraries for CNS Targets

The 3-piperidinyl regioisomer provides a compact, three-dimensional fragment (MW free base <175 Da) with a distinct meta-like exit vector geometry. When incorporated into fragment libraries, this scaffold probes chemical space that is complementary to planar aromatic fragments and 4-piperidinyl-linked analogs. The dihydrochloride salt form ensures direct compatibility with aqueous biochemical assay conditions (≥25 mg/mL solubility), eliminating the need for DMSO stock solutions that can interfere with fragment screening .

Late-Stage Functionalisation of PDE10 or CCR4 Leads

The methoxy group on the azetidine ring serves as a synthetic handle for further diversification (e.g., O-demethylation to the alcohol followed by alkylation, sulfonylation, or glycosylation) or as a metabolic soft spot for tuned clearance. In PDE10 inhibitor programs, the azetidine–piperidine scaffold has demonstrated improved CNS drug profiles compared with non-azetidine analogs, making this building block a rational choice for lead optimisation [1].

Constrained Bicyclic Diamine Pharmacophores for GPCR and Kinase Targets

The dual basicity of the piperidine (pKa ~10.3) and methoxyazetidine (pKa ~7.8 predicted) nitrogen atoms creates a tunable protonation state across physiological pH. At lysosomal pH (4.5–5.0), both nitrogens are protonated, conferring high solubility for formulation; at cytosolic pH (7.2), the methoxyazetidine nitrogen is partially deprotonated, enhancing membrane permeability. This pH-dependent charge state modulation is valuable for designing GPCR ligands and kinase inhibitors that require balanced solubility–permeability profiles [1].

Reference Standard for Regioisomeric Impurity Profiling

The 3-(3-methoxyazetidin-1-yl)piperidine scaffold has been identified as a structural component of andatinib (andatinib) impurities, specifically the ADTN-Int04-E impurity series, as catalogued on ChemicalBook . This compound can therefore serve as an authentic reference standard for HPLC method development, forced degradation studies, and regulatory impurity profiling in andatinib drug substance quality control, where unambiguous identification of the 3-piperidinyl regioisomer is critical.

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